Chlormidazole hydrochloride
Overview
Description
Chlormidazole hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives, which are structurally related to chlormidazole. Benzimidazoles are a class of compounds with a wide range of biological activities, including antitumor and antibacterial properties. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride has been studied for its structural properties and biological activities . Similarly, mebendazole hydrochloride, another benzimidazole derivative, has been synthesized and characterized, showing stability and potential for pharmaceutical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest in several papers. Novel unsymmetric bisbenzimidazoles were synthesized using chloroacetic acid, p-hydroxyl aromatic aldehydes, and aromatic diamines, providing a new method for the synthesis of bisbenzimidazoles . Additionally, a new type of mixed anhydride was used to synthesize 7-substituted 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazines, which showed in vitro antitumor activity . These methods contribute to the broader understanding of how to synthesize benzimidazole derivatives, which could be applied to the synthesis of chlormidazole hydrochloride.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was analyzed using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, revealing its crystalline structure and intermolecular interactions . These techniques are essential for understanding the molecular structure of chlormidazole hydrochloride and can be used to determine its properties and potential applications.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives with various reagents has been explored. Chloroimidazoles were synthesized using hypochlorite solution and refluxing hydrochloric acid, demonstrating the potential for halogenation reactions in the benzimidazole ring . Additionally, the reaction of 5-diazo-4-nitroimidazole with hydrochloric acid was studied, leading to chlorinated imidazole products . These reactions are relevant to the chemical behavior of chlormidazole hydrochloride and can inform its synthesis and modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are crucial for their practical applications. The charge transfer complex of 5,6-dimethylbenzimidazole with chloranilic acid was synthesized and its thermodynamic properties were studied, providing insights into the interactions and stability of such complexes . Mebendazole hydrochloride was characterized, revealing its crystal packing and thermal stability, which are important for the development of pharmaceutical formulations . These studies contribute to the understanding of the properties of chlormidazole hydrochloride.
Relevant Case Studies
Several of the papers include case studies of benzimidazole derivatives with biological activities. The antitumor activity of synthesized imidazo[1,2-b][1,4,2]benzodithiazine derivatives was evaluated, with some compounds showing moderate activity against human tumor cell lines . The antibacterial activity of 2-chloromethyl-1H-benzimidazole hydrochloride was also assessed, indicating its potential as an antibacterial agent . These case studies provide examples of how benzimidazole derivatives, including chlormidazole hydrochloride, can be applied in medicinal chemistry.
Scientific Research Applications
Antifungal and Antibacterial Applications
- Chlormidazole as an Antifungal Agent : The azole class, including chlormidazole, began with its introduction 50 years ago and has seen more than 20 drugs brought to market. These drugs, known for their specific chemical structure and action mechanism, are utilized in various fields including healthcare and agriculture. Interestingly, older antifungal drugs like chlormidazole are repurposed for treating parasitic diseases, bacterial infections, or even cancers (Musioł & Kowalczyk, 2012).
Neurological Research
- Neurotropic Effects of Benzimidazole Derivatives : Chlormidazole hydrochloride, as a benzimidazole derivative, has been studied for its effects on molluscan neurons. Research indicates that such compounds, including chlormidazole, can influence different types of ion channels in nerve cells, demonstrating their neurotropic effects (Gamma et al., 2002).
Chemical Synthesis and Material Science
- Catalytic Applications in Synthesis : Chlormidazole hydrochloride's related compounds, such as basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide, have been used as catalysts in chemical synthesis. They are particularly effective in condensation reactions under certain conditions, such as ultrasound irradiation, offering advantages like milder conditions and higher yields (Zang et al., 2009).
Veterinary Medicine
- Use in Veterinary Practices : The broader category of benzimidazole derivatives, which includes chlormidazole hydrochloride, has applications in veterinary medicine. These compounds are investigated for their potential in treating various animal health issues (Nel et al., 2000).
Antiviral Research
- Potential in Anti-HIV Drug Development : Chloro-1,4-dimethyl-9H-carbazole derivatives, related to chlormidazole, have shown promise in anti-HIV activities. These compounds are being researched as potential leads for new anti-HIV drugs, demonstrating the broad applicability of chlormidazole's chemical class in antiviral research (Saturnino et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition Properties : Benzimidazole derivatives, including chlormidazole hydrochloride, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This research highlights the potential industrial applications of chlormidazole hydrochloride in material protection (Khaled, 2003).
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTXDMLQZHXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969014 | |
Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlormidazole hydrochloride | |
CAS RN |
74298-63-8, 54118-67-1 | |
Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74298-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlormidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | chlormidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORMIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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